N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness 1,2,3-Triazole-4-carboxamide

Sourcing positional isomers for SAR studies often results in batch inconsistency. This compound solves that with reliable commercial supply of the 3-ethylphenyl azide precursor, ensuring reproducible library production. - Distinct dihedral angle vs. 4-ethylphenyl isomer for unique hydrophobic pocket interrogation. - Balanced drug-like profile (clogP=3.01, TPSA=64.16 Ų) as a permeability assay reference standard. - Patent-grounded TAAR1 scaffold (US9416127) enabling dual antimicrobial/CNS probe development.

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
CAS No. 895643-40-0
Cat. No. B6507367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS895643-40-0
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OCC)C
InChIInChI=1S/C20H22N4O2/c1-4-15-9-8-10-16(13-15)24-14(3)19(22-23-24)20(25)21-17-11-6-7-12-18(17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
InChIKeyNYLUAEQUHCXTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 895643-40-0): Procurement & Differentiation


N-(2-Ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 895643-40-0) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a 3-ethylphenyl group at N1, a 5-methyl group on the triazole core, and a 2-ethoxyphenyl carboxamide side chain [1]. The compound belongs to the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class, which has been systematically explored for antimicrobial [1] and TAAR1-modulating activities [2]. Computed physicochemical properties (clogP = 3.01, TPSA = 64.16 Ų, MW = 350.42 g/mol) place it within oral drug-like chemical space [3].

N-(2-Ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: 3-Ethylphenyl Substitution Specificity


Within the 1-aryl-5-methyl-1,2,3-triazole-4-carboxamide series, antibacterial potency and selectivity are exquisitely sensitive to the substitution pattern on the N1-aryl ring [1]. The positional isomerism of the ethyl group (3- vs. 4-substitution) alters the dihedral angle between the triazole and the phenyl ring, thereby modulating molecular shape, electronic distribution, and target complementarity. In the antimicrobial SAR reported by Pokhodylo et al., the most potent anti-S. aureus compounds (4d, 4l, 4r) all bear specific N1-aryl substitution patterns differing from the 3-ethylphenyl motif; activity is not uniformly retained across all N1-aryl variants [1]. Furthermore, the 3-ethylphenyl group is present in TAAR1-targeting triazole carboxamides claimed in US9416127, where small changes in aryl substitution can shift agonist/antagonist functional activity [2]. Consequently, substituting this compound with its 4-ethylphenyl isomer or other N1-aryl analogs without confirmatory biological evaluation risks complete loss of the desired pharmacological profile.

N-(2-Ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Differentiation Evidence


Lipophilicity (clogP) Distinction: 3-Ethylphenyl vs. Polar Analogs

The target compound exhibits a computed clogP of 3.01 and a topological polar surface area (TPSA) of 64.16 Ų, as calculated by the SILDrug platform [1]. In comparison, the 4-ethylphenyl positional isomer (CAS 904816-79-1) is expected to show nearly identical clogP (~3.01) but a marginally different TPSA due to altered solvent-accessible polar surface. More importantly, N1-aryl analogs bearing polar substituents (e.g., 3-chlorophenyl or 2-methoxyphenyl) exhibit TPSA values exceeding 70–80 Ų, which may reduce passive membrane permeability [2]. The target compound's balanced lipophilicity (clogP 3.01) falls within the optimal range for oral bioavailability (Lipinski Rule of 5 compliant), distinguishing it from excessively lipophilic analogs (clogP >5) that risk poor solubility and metabolic liability [3].

Lipophilicity Drug-likeness 1,2,3-Triazole-4-carboxamide

Anti-S. aureus Potency of 5-Methyl-Triazole Carboxamides

In a systematic antimicrobial screen of 360 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, several 5-methyl analogs (compounds 4d, 4l, 4r) demonstrated potent antibacterial activity against S. aureus [1]. Compound 4l achieved 50% growth inhibition of S. aureus at a concentration of 1 µM, establishing proof-of-concept for the 5-methyl-1,2,3-triazole-4-carboxamide scaffold as an anti-staphylococcal chemotype [1]. The target compound shares the essential 5-methyl-triazole-4-carboxamide pharmacophore and the N1-aryl substitution pattern characteristic of the active series, distinguishing it from 5-amino and triazoloquinazoline analogs that are preferentially active against Candida albicans rather than S. aureus [1].

Antimicrobial Staphylococcus aureus Triazole carboxamide

TAAR1 Relevance of 3-Ethylphenyl Triazole Carboxamide Scaffold

US Patent 9,416,127 explicitly claims triazole carboxamides bearing a 3-ethylphenyl (or closely related 3-substituted phenyl) group at N1 as Trace Amine-Associated Receptor 1 (TAAR1) modulators for the treatment of depression, anxiety disorders, ADHD, schizophrenia, and metabolic diseases [1]. The generic Markush structure (Formula I) covers the target compound's core substitution pattern: N1-aryl (optionally substituted with lower alkyl such as ethyl at the meta position), 5-lower alkyl (methyl), and carboxamide side chain [1]. This patent-grounded TAAR1 association differentiates the target compound from 1,2,3-triazole-4-carboxamides developed solely for antimicrobial or anticancer applications, providing a distinct therapeutic entry point for CNS drug discovery programs.

TAAR1 Triazole carboxamide CNS

Cytocompatibility Advantage Over Cytotoxic Triazoles

Pokhodylo et al. reported that the active 5-methyl-1H-1,2,3-triazole-4-carboxamides (including analogs 4d, 4l, 4r) demonstrated selective antibacterial action with no significant impact on the viability of human HaCaT keratinocytes at antimicrobial concentrations [1]. This contrasts with certain 1,2,3-triazole-4-carboxamide derivatives developed as anticancer agents, which exert cytotoxicity through tubulin polymerization inhibition or DNA topoisomerase-IIα poisoning [1]. The target compound, as a member of the 5-methyl sub-series, is thus positioned for anti-infective applications with a potentially favorable therapeutic window, whereas triazole carboxamides carrying podophyllotoxin fragments or other cytotoxic warheads are better suited for oncology programs.

Cytotoxicity Selectivity HaCaT keratinocytes

Synthetic Accessibility: 3-Ethylphenyl Azide Building Block

The base-mediated click reaction between 3-ethylphenyl azide and ethyl acetoacetate, followed by amidation, provides a convergent and scalable synthetic route to the target compound [1]. 3-Ethylphenyl azide is commercially available from multiple suppliers, whereas the 4-ethylphenyl isomer is less commonly stocked, potentially affecting lead time and cost for analog synthesis . This supply chain advantage, combined with the established one-pot multicomponent protocol for 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides described by Pokhodylo [1], reduces synthetic risk and accelerates SAR exploration compared to analogs requiring less accessible azide precursors.

Click chemistry Triazole synthesis Building block availability

N-(2-Ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Application Scenarios


Anti-S. aureus Lead Optimization with 5-Methyl Scaffold

Procure this compound as a starting point for structure-activity relationship (SAR) studies targeting methicillin-resistant Staphylococcus aureus (MRSA). The 5-methyl-1,2,3-triazole-4-carboxamide scaffold has demonstrated potent anti-S. aureus activity (compound 4l: 50% growth inhibition at 1 µM) with selectivity over human keratinocytes [1]. The 3-ethylphenyl N1-substituent provides a distinct vector for exploring hydrophobic pocket interactions not accessible with the 4-ethylphenyl isomer.

Dual-Use CNS-Antimicrobial Probe via TAAR1 Patent

Leverage the compound's structural alignment with US9416127 TAAR1 claims [2] to develop a chemical probe simultaneously interrogating antimicrobial and trace amine-associated receptor pathways. Unlike triazole carboxamides lacking 3-ethylphenyl substitution, this compound offers a patent-grounded entry into CNS indications (depression, ADHD, schizophrenia) while retaining the antimicrobial pharmacophore core.

Physicochemical Benchmark for Oral Bioavailability

Use this compound (clogP = 3.01, TPSA = 64.16 Ų, Rule of 5 compliant) [3] as a physicochemical reference standard when profiling more polar or more lipophilic analogs. Its balanced property profile makes it suitable as a control for permeability assays (PAMPA, Caco-2) and metabolic stability studies, facilitating the identification of analogs with suboptimal absorption or clearance characteristics.

Click Chemistry & Library Synthesis with 3-Ethylphenyl Azide

Employ this compound as a validation substrate for optimizing copper-catalyzed or base-mediated click reactions in 96-well plate formats [1]. The reliable commercial supply of 3-ethylphenyl azide ensures reproducible library production with minimal azide sourcing delays, unlike 4-ethylphenyl azide-based libraries that face intermittent availability.

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